Globotetraose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

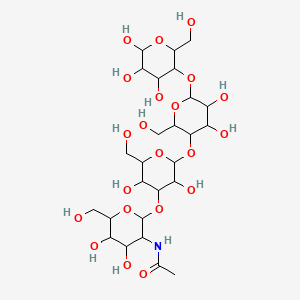

Globotetraose is a linear amino tetrasaccharide consisting of D-glucose at the reducing end having an N-acetyl-beta-D-galactosaminyl- (1->3)-alpha-D-galactosyl- (1->4)-beta-D-galactosyl moiety attached at the 4-position . It is an amino tetrasaccharide and a galactosamine oligosaccharide .

Synthesis Analysis

The synthesis of globotetraose has been described in various studies. One efficient method involves the synthesis of two oligosaccharide moieties of human glycosphingolipids, globotetraose and isoglobotetraose, with in situ enzymatic regeneration of UDP-N-acetylgalactosamine (UDP-GalNAc) . Another study describes the synthesis of a globotetraose trimer in 74% yield by the reaction of tris(2-aminoethyl)amine with the hydrophobic squaric decyl ester glycoside of globotetraose .

Molecular Structure Analysis

The molecular formula of globotetraose is C26H45NO21 . The structure is made up of a series of glycoses attached to the terminal inner-core heptose . The fully extended LPS glycoform expresses the globotetraose structure, beta-D-GalpNAc- (1->3)-alpha-D-Galp- (1->4)-beta-D-Galp- (1->4)-beta-D-Glcp .

Chemical Reactions Analysis

The chemical reactions involving globotetraose are primarily related to its synthesis. The reaction of tris(2-aminoethyl)amine with the hydrophobic squaric decyl ester of globotetraose results in the formation of a globotetraose trimer .

Physical And Chemical Properties Analysis

Globotetraose has a molecular weight of 707.6 g/mol . It is a type of glycosphingolipid in the Globo series . More detailed physical and chemical properties are not available in the retrieved sources.

Applications De Recherche Scientifique

Food Safety and Regulation

Globo-N-tetraose has been studied for its safety as a Novel Food pursuant to Regulation (EU) 2015/2283 . This research is crucial in determining the safety of Globo-N-tetraose for consumption and its potential use in the food industry.

Enzymatic Transfer Research

Research has been conducted on the enzymatic transfer of a β1,6-linked N-acetylglucosamine to the α-galactose of globo-N-tetraose . This study led to the in vitro synthesis of a novel hybrid pentasaccharide of lacto-globo type . This research could lead to the development of new compounds with potential applications in various fields.

Biosynthesis

Globo-N-tetraose has been used in the biosynthesis of lacto-N-neotetraose . By coexpressing β -1,3- N -acetylglucosaminyltransferase (LgtA) and β -1,4-galactosyltransferase (LgtB) from Neisseria meningitidis, a strain capable of producing LNnT and its derived hexose with the total titer of > 5 g/L in Escherichia coli JM109 was developed . This research could lead to the large-scale production of lacto-N-neotetraose and its derivatives.

Mécanisme D'action

Target of Action

Globo-N-tetraose, also known as Globotetraose, is a linear amino tetrasaccharide . It has been found to interact with certain enzymes such as β1,6-N-acetylglucosaminyltransferase . This enzyme is known to have a broad acceptor specificity .

Mode of Action

The mode of action of Globo-N-tetraose involves the enzymatic transfer of a β1,6-linked N-acetylglucosamine to the α-galactose of Globo-N-tetraose . This process results in the synthesis of a novel hybrid pentasaccharide . The enzyme β1,6-N-acetylglucosaminyltransferase plays a crucial role in this process, transferring one GlcNAc residue to the acceptor saccharide .

Biochemical Pathways

The biochemical pathway involving Globo-N-tetraose is associated with the synthesis of novel hybrid type glycans with N-acetyllactosamine chains on globotype saccharides . This pathway may lead to the rare IP blood-group antigen and to globoside-like molecules mediating cell adhesion .

Pharmacokinetics

The compound’s molecular weight of 70763 may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of Globo-N-tetraose’s action is the formation of a novel hybrid pentasaccharide . This new compound has potential applications in the research of cancer, specifically in targeting cancer cells expressing the Globo H antigen . By blocking the interaction between Globo H and corresponding antibodies, Globo-N-tetraose shows potential as an antitumor compound .

Propriétés

IUPAC Name |

N-[2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)12(33)7(2-28)43-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-10(5-31)45-25(18(39)16(21)37)46-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPCSGHAAIDYIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B594313.png)